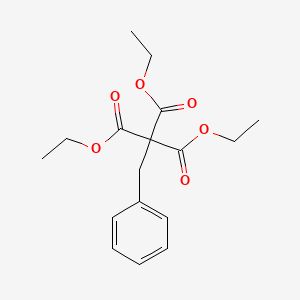
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is an organic compound with the molecular formula C17H22O6 It is a triester derivative of ethanetricarboxylic acid, where the central carbon is bonded to three carboxyl groups, each esterified with an ethyl group, and one of the carboxyl groups is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester typically involves the esterification of 1,1,1-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the acid chloride derivative of ethanetricarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Hydrolysis: Produces ethanetricarboxylic acid and ethanol.
Reduction: Yields triethyl 1,1,1-ethanetriol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Ethanetricarboxylic acid, triethyl ester: Similar structure but lacks the phenyl group.
1,1,1-Ethanetricarboxylic acid, triethyl ester: Similar structure but without the phenyl substitution.
1,1,1-Ethanetricarboxylic acid, 2-methyl-, 1,1,1-triethyl ester: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
triethyl 2-phenylethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-21-14(18)17(15(19)22-5-2,16(20)23-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
HWIHBWCNAGCMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


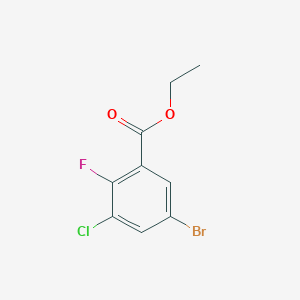
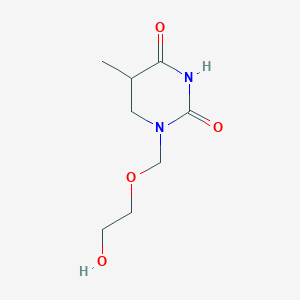
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
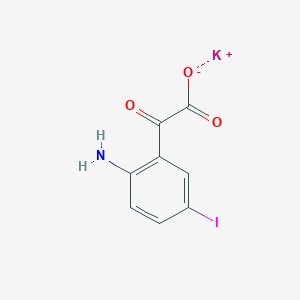

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
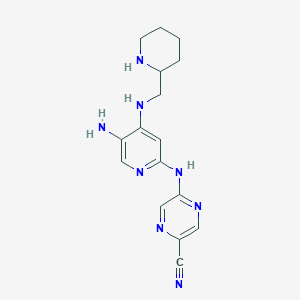
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
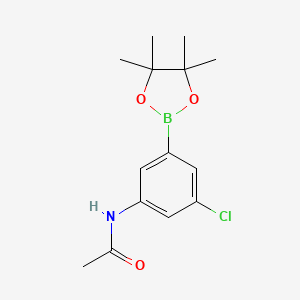
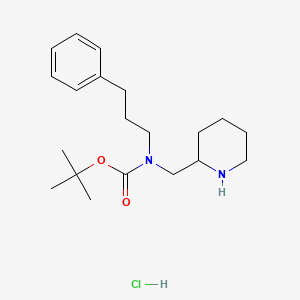

![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)
